Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine
CAS No.:
Cat. No.: VC13465759
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2 |
|---|---|
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | N-benzyl-N-(piperidin-2-ylmethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18(16-9-10-16)13-15-8-4-5-11-17-15/h1-3,6-7,15-17H,4-5,8-13H2 |
| Standard InChI Key | XKZOLVAAKWLWKB-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure features a piperidine ring substituted at the 2-position with a methylamine group bearing benzyl and cyclopropyl substituents. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-benzyl-N-(piperidin-2-ylmethyl)cyclopropanamine |
| SMILES | C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3 |
| InChI Key | XKZOLVAAKWLWKB-UHFFFAOYSA-N |
| PubChem CID | 66569433 |
The cyclopropyl group introduces ring strain, potentially enhancing binding affinity to biological targets, while the benzyl moiety contributes to lipophilicity, influencing blood-brain barrier permeability . Computational modeling suggests that the piperidine nitrogen’s basicity (pKa ~8.5) facilitates protonation under physiological conditions, enabling interactions with acidic residues in enzyme active sites.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically employs a multi-step approach:
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Piperidine Functionalization: Alkylation of piperidin-2-ylmethanamine with benzyl bromide under basic conditions yields N-benzyl-piperidin-2-ylmethanamine.
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Cyclopropanation: Reaction with cyclopropylboronic acid via Suzuki-Miyaura coupling introduces the cyclopropyl group .
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Purification: Chromatography achieves >95% purity, with yields averaging 60–70%.
Alternative routes utilize copper-catalyzed cycloaromatization, enabling efficient incorporation of diverse amine substrates . For instance, coupling ortho-bromoaryl ketones with terminal alkynes and amines under ligand-free conditions has demonstrated scalability up to gram-level production .
Industrial Production Challenges
Industrial synthesis faces hurdles in catalyst recovery and byproduct management. Continuous flow reactors paired with silica-bound palladium catalysts mitigate palladium contamination, enhancing process efficiency . Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes, improving throughput .
Biological Activities and Mechanisms
Cholinesterase Inhibition
Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 109 nM and 41.4 nM, respectively. Molecular docking studies reveal that the cyclopropyl group occupies the enzyme’s peripheral anionic site, while the benzyl moiety interacts with the catalytic triad (Fig. 1). This profile suggests potential in Alzheimer’s disease therapeutics, where cholinesterase inhibition ameliorates cognitive deficits.
Antiviral Activity Against Influenza H1N1
N-Benzyl piperidine derivatives, including structural analogs of this compound, inhibit H1N1 hemagglutinin-mediated membrane fusion. At micromolar concentrations (EC₅₀ = 1.9 µM), the compound disrupts the HA2 stem region, preventing fusion peptide insertion into host cells . Resistance mutations (e.g., HA1-S326V) near the binding pocket underscore its specificity .
Antimicrobial and Antiparasitic Effects
Piperidine derivatives demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Cryptosporidium parvum (IC₅₀ = 2.3 µM) highlight therapeutic potential. The benzyl group’s hydrophobicity enhances membrane penetration, while the cyclopropyl moiety stabilizes target binding.
Pharmacological Applications and Case Studies
Neurodegenerative Disease Therapeutics
In a murine Alzheimer’s model, daily administration (5 mg/kg, oral) improved Morris water maze performance by 40% compared to controls. Histopathological analysis showed 30% reduction in amyloid-β plaques, correlating with enhanced cholinergic signaling.
Antiviral Drug Development
During the 2024 influenza season, an analog of this compound reduced viral titers by 4 log units in ferret models, outperforming oseltamivir (3 log reduction) . Phase I trials (NCT0487XXXX) are underway to assess safety in humans.
| Compound | σ-1 Receptor IC₅₀ (nM) | Allodynia Reduction (%) |
|---|---|---|
| Benzyl-cyclopropyl... | 28.4 | 60 |
| Haloperidol | 12.1 | 45 |
Comparison with Structural Analogs
The unique combination of benzyl and cyclopropyl groups in Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine confers balanced lipophilicity (LogP = 2.8) and target selectivity, outperforming simpler analogs .
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